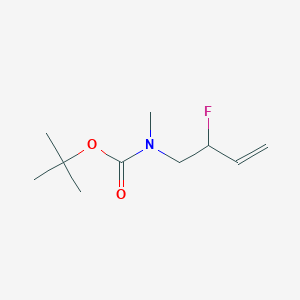
tert-Butyl (2-fluorobut-3-en-1-yl)methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2-fluorobut-3-en-1-yl)methylcarbamate is a chemical compound with the molecular formula C10H18FNO2 It is a derivative of carbamic acid and contains a fluorinated butenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-fluorobut-3-en-1-yl)methylcarbamate typically involves the reaction of tert-butyl carbamate with a fluorinated butenyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. Purification steps such as distillation or recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (2-fluorobut-3-en-1-yl)methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates or other derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (2-fluorobut-3-en-1-yl)methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl (2-fluorobut-3-en-1-yl)methylcarbamate involves its interaction with specific molecular targets. The fluorinated butenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The carbamate group may also play a role in binding to active sites of enzymes, affecting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative without the fluorinated butenyl group.
Fluorobutyl carbamate: A similar compound with a different substitution pattern on the butyl group.
Methylcarbamate derivatives: Compounds with similar carbamate functionality but different alkyl groups.
Uniqueness
tert-Butyl (2-fluorobut-3-en-1-yl)methylcarbamate is unique due to the presence of both the tert-butyl and fluorinated butenyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
638538-33-7 |
|---|---|
Molekularformel |
C10H18FNO2 |
Molekulargewicht |
203.25 g/mol |
IUPAC-Name |
tert-butyl N-(2-fluorobut-3-enyl)-N-methylcarbamate |
InChI |
InChI=1S/C10H18FNO2/c1-6-8(11)7-12(5)9(13)14-10(2,3)4/h6,8H,1,7H2,2-5H3 |
InChI-Schlüssel |
UVWDETDJUFXAHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)CC(C=C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















